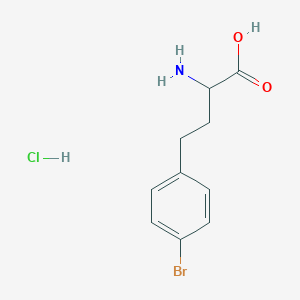

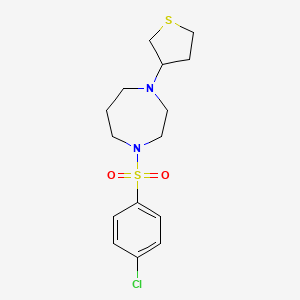

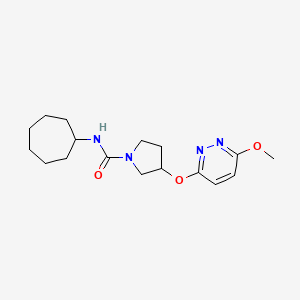

![molecular formula C16H14N2OS2 B2486282 N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide CAS No. 1798027-86-7](/img/structure/B2486282.png)

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related benzo[d]thiazole derivatives involves catalyzed intramolecular cyclization processes, S-cyclization mechanisms, and reactions with acetophenone in the presence of bromine. For instance, base-catalyzed S-cyclization of corresponding benzamide derivatives with acetophenone led to the preparation of variously substituted 1,3-thiazole heterocyclic compounds, demonstrating a straightforward synthetic route for such heterocycles (Saeed & Wong, 2012).

Molecular Structure Analysis

X-ray crystallographic analysis has been pivotal in establishing the molecular structure of related compounds. For example, a study detailed the crystal structure of a similar compound, elucidating its stabilization by hydrogen bonds and π···π interactions, indicating the structural complexity and stability of these molecules (Sharma et al., 2016).

Chemical Reactions and Properties

Benzo[d]thiazole derivatives undergo various chemical reactions, including copper-catalyzed intramolecular cyclization, to produce a variety of N-benzothiazol-2-yl-amides. These reactions are facilitated under mild conditions and yield products with significant biological activities (Wang et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Research on related compounds provides insights into their crystalline structures, characterized by specific space groups and stabilized by various intermolecular interactions, contributing to their distinct physical properties (Sagar et al., 2018).

Scientific Research Applications

Synthesis Approaches

Research on N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide and related compounds involves innovative synthesis methods. For instance, copper-catalyzed intramolecular cyclization processes have been employed to synthesize a variety of N-benzothiazol-2-yl-amides under mild conditions, achieving good to excellent yields (Wang et al., 2008). Similarly, ultrasound-assisted synthesis methods have been developed for the rapid preparation of pyrazolyl thiourea derivatives, showcasing the potential of such methods in creating novel compounds with therapeutic applications (Nițulescu et al., 2015).

Anticancer Activity

The anticancer potential of benzo[d]thiazole-2-carboxamide derivatives has been a focus of recent research. A novel series of these derivatives was designed and synthesized, showing moderate to excellent cytotoxicity against cancer cell lines with high epidermal growth factor receptor expression. Notably, some compounds exhibited selectivity by sparing normal cells, indicating their potential as targeted cancer therapies (Zhang et al., 2017).

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to their diverse therapeutic effects .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Thiazole derivatives, in general, are known for their diverse pharmacokinetic properties, which contribute to their wide range of biological activities .

Result of Action

Thiazole derivatives are known to exhibit a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .

Action Environment

The biological activity of thiazole derivatives can be influenced by various factors, including environmental conditions .

Biochemical Analysis

Biochemical Properties

Thiazoles, the class of compounds it belongs to, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, such as acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Cellular Effects

The cellular effects of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide are not yet fully known. Thiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

N-cyclopropyl-N-(thiophen-3-ylmethyl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c19-16(12-1-4-14-15(7-12)21-10-17-14)18(13-2-3-13)8-11-5-6-20-9-11/h1,4-7,9-10,13H,2-3,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZRMHNCOZQZNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

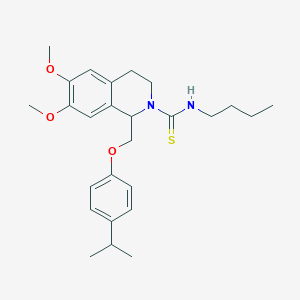

![1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2486209.png)

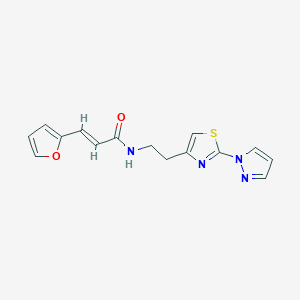

![(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2486214.png)

![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2486216.png)

![N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2486218.png)

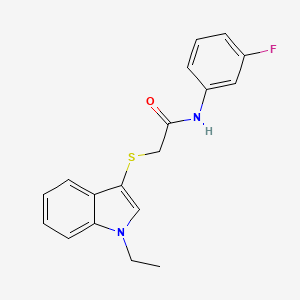

![3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2486222.png)